molecular formula C10H15BrN2O B2897859 4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole CAS No. 1856041-07-0

4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole

Cat. No. B2897859
CAS RN: 1856041-07-0
M. Wt: 259.147
InChI Key: AJMMPSYUYDAFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole, commonly known as Boc-protected pyrazole, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Boc-protected pyrazole is not fully understood. However, it is believed to interact with various biological targets through hydrogen bonding and π-π stacking interactions. It has been shown to inhibit the activity of COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Boc-protected pyrazole has been shown to have various biochemical and physiological effects. It has been reported to exhibit antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi. It has also been shown to have anticancer activity by inducing apoptosis in cancer cells. Moreover, it has been shown to have anti-inflammatory activity by inhibiting the production of prostaglandins.

Advantages and Limitations for Lab Experiments

The advantages of using Boc-protected pyrazole in lab experiments include its ease of synthesis, availability, and versatility. It can be easily modified to obtain derivatives with desired properties. However, its limitations include its low solubility in water, which can limit its use in biological assays, and its potential toxicity, which requires careful handling.

Future Directions

There are several future directions for the research on Boc-protected pyrazole. One direction is the development of new derivatives with improved properties such as solubility and selectivity. Another direction is the investigation of its potential as a scaffold for the development of new drugs for various diseases. Moreover, the elucidation of its mechanism of action and the identification of its biological targets can provide insights into its therapeutic potential.

Synthesis Methods

The synthesis of Boc-protected pyrazole involves the reaction of 1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole-4-carboxylic acid with Boc-anhydride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure Boc-protected pyrazole.

Scientific Research Applications

Boc-protected pyrazole has been widely used in scientific research, especially in the field of medicinal chemistry. It has shown potential as a scaffold for the development of new drugs due to its ability to interact with various biological targets. Boc-protected pyrazole derivatives have been synthesized and tested for their antimicrobial, anticancer, and anti-inflammatory activities. They have also been investigated as potential inhibitors of enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.

properties

IUPAC Name

4-bromo-1-cyclopentyl-3-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-14-7-10-9(11)6-13(12-10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMMPSYUYDAFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN(C=C1Br)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-cyclopentyl-3-(methoxymethyl)-1H-pyrazole

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